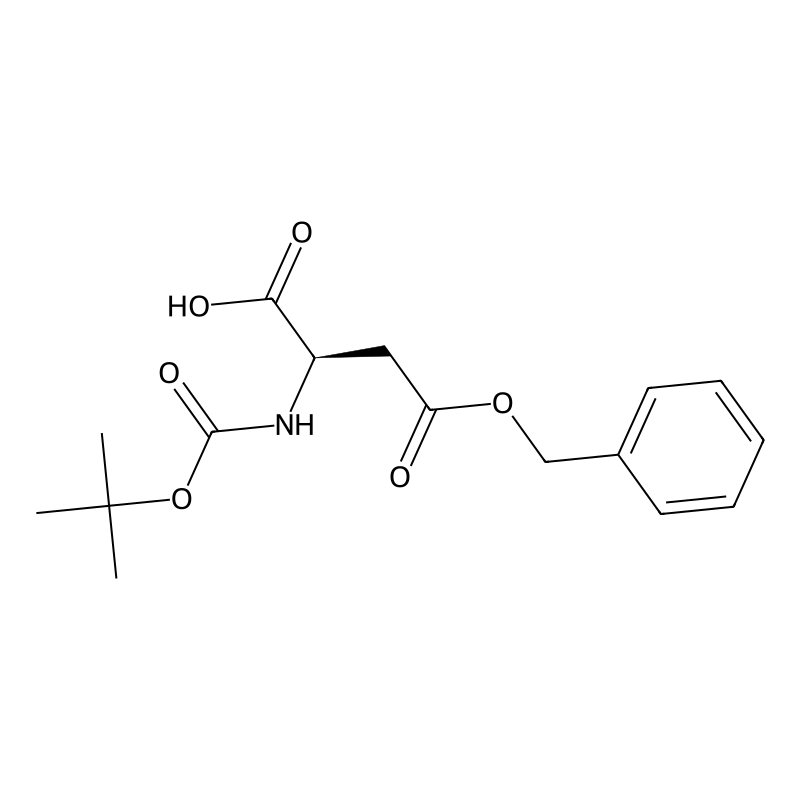

Boc-D-Asp(OBzl)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Block for Peptide Synthesis

Boc-D-Asp(OBzl)-OH is a valuable building block for the construction of peptides containing D-aspartic acid. The "Boc" group (tert-butoxycarbonyl) protects the amino group of aspartic acid, while the "OBzl" group (benzyloxy) protects the side chain carboxylic acid. This protection scheme allows for the selective coupling of Boc-D-Asp(OBzl)-OH with other amino acid building blocks to create peptides with specific D-enantiomeric configurations ().

Study of D-Aspartic Acid Function

Boc-D-Asp(OBzl)-OH can be used to generate peptides containing D-aspartic acid, which is a less common but important amino acid. Researchers can then study the biological functions of these peptides and how the presence of D-aspartic acid affects their activity ().

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OBzl)-OH is compatible with SPPS, a widely used technique for synthesizing peptides. The protecting groups on Boc-D-Asp(OBzl)-OH allow for the stepwise coupling of the molecule with other amino acids on a solid support, ultimately leading to the desired peptide sequence ().

Boc-D-Asp(OBzl)-OH, also known as N-alpha-t-Butyloxycarbonyl-D-aspartic acid beta-benzyl ester, is a derivative of aspartic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyloxy (OBzl) protecting group on the carboxyl group. This compound has the molecular formula and a molecular weight of 323.34 g/mol. The structure contributes to its stability and reactivity in various

- Wear gloves, safety glasses, and a lab coat when handling the compound.

- Avoid inhalation and ingestion.

- Work in a well-ventilated fume hood.

- Dispose of waste according to institutional guidelines.

- Deprotection Reactions: The Boc and OBzl groups can be removed using reagents such as trifluoroacetic acid (TFA) or through hydrogenation processes. These reactions are essential for releasing the active form of aspartic acid derivatives for further applications .

- Coupling Reactions: It can form peptide bonds with other amino acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt). This ability makes it a critical building block in peptide synthesis .

Boc-D-Asp(OBzl)-OH exhibits various biological activities due to its role as an amino acid derivative. It is known to influence:

- Hormone Secretion: Aspartic acid derivatives can modulate the secretion of anabolic hormones, which play a vital role in muscle growth and metabolism.

- Energy Supply During Exercise: The compound may enhance energy availability during physical exertion, potentially improving performance.

- Mental Performance: It has been suggested that such derivatives can aid cognitive function under stress conditions.

- Muscle Damage Prevention: There is evidence that it may help mitigate exercise-induced muscle damage, contributing to recovery post-exercise .

The synthesis of Boc-D-Asp(OBzl)-OH typically involves several steps:

- Protection of the Amino Group: The amino group of aspartic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Protection of the Carboxyl Group: The carboxyl group is protected by benzyl alcohol using a coupling agent such as dicyclohexylcarbodiimide (DCC).

- Purification: The resulting compound is purified to remove unreacted starting materials and by-products .

Boc-D-Asp(OBzl)-OH has numerous applications in various fields:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins, crucial for research and therapeutic applications.

- Drug Development: The compound is utilized in designing peptide-based drugs, leveraging its biological activity.

- Biological Studies: It aids in studying protein-protein interactions and enzyme-substrate interactions, providing insights into biochemical pathways.

- Industrial

Research on Boc-D-Asp(OBzl)-OH has indicated its potential interactions with various biological systems. Studies have focused on its role in modulating enzyme activities and influencing cellular signaling pathways. These interactions are critical for understanding how aspartic acid derivatives function within biological contexts, particularly regarding their therapeutic potential in metabolic disorders and muscle-related conditions .

Several compounds share structural similarities with Boc-D-Asp(OBzl)-OH. Here are some notable examples:

| Compound Name | Structure/Modification | Uniqueness |

|---|---|---|

| Boc-D-Asp(OMe)-OH | Methoxy group instead of benzyloxy | Offers different solubility and reactivity |

| Boc-L-Asp(OBzl)-OH | L-isomer instead of D-isomer | Different biological properties |

| Boc-D-Glu(OBzl)-OH | Glutamic acid derivative | Similar protective groups with distinct reactivity |

| Boc-D-Asp(Ac)-OH | Acetoxy group on the carboxyl | Different stability profile |

The uniqueness of Boc-D-Asp(OBzl)-OH lies in its specific protective groups that provide stability during peptide synthesis. Additionally, its D-configuration imparts distinct biological properties compared to its L-isomer counterparts, making it particularly valuable in research applications .

Boc-D-Asp(OBzl)-OH is systematically named (2R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid . Its molecular formula C₁₆H₂₁NO₆ (MW: 323.34 g/mol) features:

The stereochemistry at C2 (R-configuration) distinguishes it from L-aspartic acid derivatives, critical for designing chiral peptides .

Historical Development in Protected Amino Acid Synthesis

The compound emerged from three key advancements:

Boc Group Innovation (1950s):

Di-tert-butyl dicarbonate (Boc₂O) enabled mild amine protection, replacing harsh carbobenzoxy (Cbz) methods . This allowed sequential deprotection in multi-step syntheses.Solid-Phase Synthesis (1963):

Merrifield’s polystyrene resin system required acid-stable linkers and protecting groups. Boc chemistry became integral to his Nobel Prize-winning methodology .Side-Chain Protection Strategies:

Benzyl esters like OBzl provided orthogonal protection for aspartic acid’s β-carboxyl group, preventing unintended cyclization during coupling .

Boc-D-Asp(OBzl)-OH addressed critical challenges in synthesizing aspartic acid-rich peptides, such as ribonuclease A and HIV-1 protease .

Role in Modern Peptide Chemistry

This derivative serves dual roles:

Stereochemical Control:

The D-configuration facilitates studies on enzyme specificity and antimicrobial peptides resistant to proteolysis .Orthogonal Protection:

Boc (acid-labile) and OBzl (HF-cleavable) allow sequential deprotection, critical for solid-phase peptide synthesis (SPPS) :$$

\text{Boc removal: } \text{TFA/DCM} \quad \text{vs.}\quad \text{OBzl cleavage: } \text{HF/Scavengers}

$$This compatibility enables synthesis of peptides >50 residues, as demonstrated in interleukin-3 production .

Suppressing Side Reactions:Prevents aspartimide formation by blocking β-carboxyl reactivity, a common issue in aspartic acid-containing sequences .

Stepwise Solid-Phase Synthesis Protocols

The implementation of Boc-D-Asp(OBzl)-OH in solid-phase peptide synthesis follows established protocols that have been refined over decades of peptide chemistry development [10] [11]. The classical Merrifield approach employs this protected amino acid derivative on polystyrene-based resins crosslinked with divinylbenzene [35].

Resin Loading Protocols

The attachment of Boc-D-Asp(OBzl)-OH to solid supports requires specific methodologies depending on the resin type employed [35]. For Merrifield resin applications, the cesium salt method demonstrates superior efficiency in achieving high loading densities [35]. The procedure involves dissolving the Boc-protected amino acid in methanol at a concentration of 5 milliliters per millimole, followed by titration to neutral pH using twenty percent aqueous cesium carbonate solution [35].

The potassium fluoride method provides an alternative approach for resin loading, particularly when working with sensitive amino acid derivatives [35]. This methodology circumvents the high-temperature requirements of the cesium salt approach while maintaining comparable loading efficiencies [35].

Deprotection and Coupling Cycles

The stepwise solid-phase synthesis employs trifluoroacetic acid for selective Boc group removal while preserving the benzyl ester protection [11] [12]. Standard deprotection protocols utilize twenty to fifty percent trifluoroacetic acid in dichloromethane for periods ranging from ten to thirty minutes [11]. The in situ neutralization methodology has demonstrated significant improvements in coupling efficiency, particularly for difficult sequences prone to aggregation [13].

Coupling reactions proceed through carbodiimide-mediated activation, with dicyclohexylcarbodiimide serving as the primary coupling reagent in Boc chemistry protocols [33] [38]. The addition of 1-hydroxybenzotriazole as an auxiliary nucleophile enhances reaction efficiency while suppressing racemization during the coupling process [33]. Standard coupling protocols employ three equivalents of the Boc-protected amino acid relative to the resin loading, with reaction times extending from ten minutes to two hours depending on the specific amino acid combination [38].

| Coupling Parameter | Standard Conditions | Difficult Sequences |

|---|---|---|

| Amino Acid Equivalents | 3.0 | 5.0 |

| Coupling Time (minutes) | 10-30 | 60-120 |

| Temperature (°C) | 25 | 25-50 |

| Solvent System | DMF/DCM | DMF with additives |

Monitoring and Quality Control

The ninhydrin test serves as the primary qualitative method for assessing coupling completeness in Boc chemistry protocols [38]. Research demonstrates that couplings achieving ninety-nine percent efficiency or greater are considered complete, while those below ninety-eight percent require recoupling procedures [38]. Statistical analysis of over five hundred peptide syntheses reveals that histidine, threonine, arginine, valine, isoleucine, and glutamine represent the most challenging carboxyl-reacting amino acids in coupling reactions [38].

The efficiency of Boc-D-Asp(OBzl)-OH coupling varies significantly depending on the preceding amino acid residue [38]. Glutamine, leucine, alanine, arginine, and isoleucine demonstrate reduced reactivity as amine-reacting components, necessitating extended coupling times or multiple coupling cycles [38].

Solution-Phase Coupling Strategies

Solution-phase methodologies for incorporating Boc-D-Asp(OBzl)-OH offer distinct advantages in terms of reagent economy and reaction monitoring capabilities [14] [15]. These approaches prove particularly effective for shorter peptide sequences and fragment condensation strategies [16] [17].

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide remains the most widely employed coupling reagent in solution-phase synthesis involving Boc-D-Asp(OBzl)-OH [18] [21]. The mechanism proceeds through formation of an O-acylisourea intermediate upon reaction with the carboxyl group of the protected amino acid [21]. This activated species subsequently undergoes nucleophilic attack by the amino component, resulting in amide bond formation with concomitant release of dicyclohexylurea [21].

The reaction typically requires aprotic solvents such as dimethylformamide or dichloromethane to maintain solubility of reactants and prevent competing hydrolysis reactions [18] [40]. Optimal conditions employ slight molar excess of the carbodiimide reagent, typically 1.1 to 1.2 equivalents relative to the carboxyl component [40].

Alternative Activation Methods

N,N'-Diisopropylcarbodiimide provides advantages over dicyclohexylcarbodiimide in solution-phase applications due to the enhanced solubility of the resulting diisopropyl urea byproduct [16]. This characteristic facilitates purification procedures and reduces the likelihood of product contamination [16].

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers water-soluble coupling capabilities, enabling peptide bond formation under aqueous or mixed aqueous-organic conditions [39] [42]. The water-soluble nature of this reagent expands the scope of solution-phase methodology to include polar amino acid derivatives and peptide fragments [39].

Fragment Condensation Approaches

Solution-phase synthesis enables convergent strategies through fragment condensation methodologies [17]. These approaches require careful consideration of protecting group orthogonality to enable selective deprotection and activation of specific functional groups [17]. The benzyl ester protection in Boc-D-Asp(OBzl)-OH provides stability under the basic conditions employed for Fmoc deprotection, enabling its use in hybrid protection strategies [17].

| Coupling Reagent | Solvent System | Typical Yield (%) | Reaction Time |

|---|---|---|---|

| DCC | DMF/DCM | 85-95 | 2-24 hours |

| DIC | DMF | 80-90 | 1-12 hours |

| EDC·HCl | DMF/H2O | 75-85 | 1-6 hours |

| HATU | DMF | 90-98 | 0.5-2 hours |

Critical Analysis of Protecting Group Compatibility

The protecting group strategy employed in Boc-D-Asp(OBzl)-OH exemplifies the quasi-orthogonal approach characteristic of Boc chemistry methodologies [12] [24]. This protection scheme relies on differential acid lability rather than true orthogonality, requiring careful optimization of deprotection conditions [24].

Boc Group Stability and Deprotection

The tert-butoxycarbonyl protecting group demonstrates remarkable stability under basic and neutral conditions while remaining readily cleavable under acidic conditions [23] [28]. Deprotection proceeds through an E1 mechanism involving protonation of the carbonyl oxygen, followed by loss of carbon dioxide and formation of a tert-butyl cation [23]. The volatility of the resulting isobutylene makes this protecting group particularly attractive for synthetic applications [23].

Compatibility studies reveal that Boc groups remain stable under conditions employed for benzyl ester formation and cleavage through hydrogenolysis [24]. This stability enables sequential protecting group manipulations without unwanted cross-reactivity [24].

Benzyl Ester Protection Strategy

The benzyl ester protecting group provides robust protection of the aspartic acid side-chain carboxyl function throughout peptide synthesis protocols [1] [6]. This protection proves stable under the trifluoroacetic acid conditions employed for Boc deprotection, enabling selective alpha-amino deprotection without affecting side-chain protection [1].

Removal of benzyl ester protection typically requires strong acidic conditions such as hydrogen fluoride, trifluoromethanesulfonic acid, or hydrogenolysis under appropriate conditions [1] [6]. The compatibility of benzyl esters with Boc chemistry protocols has been extensively validated through decades of synthetic peptide preparation [6].

Orthogonality Considerations

While the Boc/benzyl protection scheme lacks true orthogonality due to the acid-labile nature of both protecting groups, practical differentiation relies on the significantly greater acid sensitivity of the Boc group compared to benzyl esters [12] [27]. This differential reactivity enables selective Boc removal using mild acid conditions while preserving benzyl ester integrity [12].

The quasi-orthogonal nature of this protection strategy necessitates careful optimization of deprotection conditions to achieve selectivity [27]. Research demonstrates that seven percent trifluoroacetic acid in dichloromethane for three hours enables complete Boc removal with minimal benzyl ester cleavage [24].

| Protecting Group | Stability Conditions | Cleavage Conditions | Compatibility |

|---|---|---|---|

| Boc | Basic, neutral, mild acid | TFA, HCl | Stable to hydrogenolysis |

| Benzyl ester | Basic, neutral, TFA | HF, TFMSA, H2/Pd | Stable to TFA deprotection |

| Combined system | Neutral, basic | Sequential acid treatment | Quasi-orthogonal |

Boc-D-Asp(OBzl)-OH, formally known as N-alpha-tert-butoxycarbonyl-D-aspartic acid 4-benzyl ester, represents a pivotal protected amino acid derivative extensively utilized in peptide synthesis applications. The comprehensive spectroscopic characterization and quality control of this compound necessitates sophisticated analytical methodologies that encompass nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and infrared spectroscopic validation coupled with mass spectrometric confirmation [1] [2] [3].

The molecular formula C₁₆H₂₁NO₆ with a molecular weight of 323.34 g/mol defines this compound's structural complexity, incorporating both tert-butoxycarbonyl and benzyl ester protecting groups that provide orthogonal protection strategies during synthetic peptide construction [1] [4] [2]. These protecting groups necessitate rigorous analytical validation to ensure structural integrity and stereochemical purity throughout synthetic processes.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy serves as the cornerstone analytical technique for structural elucidation and identity confirmation of Boc-D-Asp(OBzl)-OH, providing unambiguous characterization through detailed examination of proton and carbon-13 environments within the molecular framework [1] [2] [5].

Proton Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that definitively identify the structural components of Boc-D-Asp(OBzl)-OH. The tert-butoxycarbonyl protecting group exhibits a distinctive singlet at δ 1.39 ppm, integrating for nine protons, which serves as a diagnostic marker for the presence of the intact Boc group [1] [2]. This chemical shift position remains consistently reproducible across different solvent systems and represents a critical parameter for structural verification.

The benzyl ester protecting group manifests as characteristic multiplets in the aromatic region, with benzyl methylene protons appearing as a singlet at δ 5.1-5.3 ppm, integrating for two protons [1] [2]. The aromatic protons of the benzyl group typically resonate between δ 7.2-7.4 ppm as complex multiplets, providing additional confirmation of the benzyl ester functionality [6] [7].

The aspartic acid backbone contributes specific resonances that are crucial for stereochemical assignment and structural confirmation. The alpha-hydrogen of the aspartic acid residue appears as a multiplet at δ 4.5-4.7 ppm, while the beta-methylene protons resonate at δ 2.7-3.0 ppm as an AB system, reflecting the diastereotopic nature of these protons in the chiral environment [1] [2] [8].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Boc tert-Butyl Groups | 1.39 | Singlet | 9H | [1] [2] |

| Benzyl CH₂ | 5.1-5.3 | Singlet | 2H | [1] [2] |

| Aromatic Protons | 7.2-7.4 | Multiplet | 5H | [6] [7] |

| Asp α-H | 4.5-4.7 | Multiplet | 1H | [1] [2] |

| Asp β-CH₂ | 2.7-3.0 | AB System | 2H | [1] [2] |

The coupling constant analysis provides additional structural information, particularly the JNH-αH coupling which typically measures less than 4 Hz in stable conformations, indicative of the preferred conformational state of the molecule in solution [9] [10]. This parameter proves particularly valuable for assessing the solution-state behavior and potential conformational flexibility of the protected amino acid derivative.

Carbon-13 Nuclear Magnetic Resonance Spectroscopic Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of carbon environments, offering enhanced resolution for distinguishing between chemically similar carbon atoms within the molecular framework [11] [12]. The carbonyl carbons represent the most diagnostically valuable resonances, with the carboxylic acid carbonyl typically appearing between δ 170-185 ppm, while ester carbonyl carbons resonate in a similar range but with distinct chemical shift differences attributable to their different electronic environments [11] [13].

The aromatic carbons of the benzyl protecting group provide characteristic signals between δ 125-150 ppm, with the quaternary aromatic carbon showing distinct chemical shift patterns that confirm the integrity of the benzyl ester linkage [11] [14]. The tert-butyl carbons of the Boc protecting group exhibit characteristic resonances, with the quaternary carbon appearing at approximately δ 80 ppm and the methyl carbons resonating around δ 28 ppm [11] [15].

The aspartic acid carbon skeleton contributes specific signals that are essential for stereochemical verification. The alpha-carbon typically resonates between δ 50-60 ppm, while the beta-carbon appears at approximately δ 35-40 ppm, with exact chemical shift values dependent upon the specific stereochemical configuration and solution conditions [11] [12] [16].

| Carbon Environment | Chemical Shift (ppm) | Type | Reference |

|---|---|---|---|

| Carboxylic Acid C=O | 170-185 | Quaternary | [11] [13] |

| Ester C=O | 170-185 | Quaternary | [11] [13] |

| Carbamate C=O | 155-165 | Quaternary | [11] [12] |

| Aromatic Carbons | 125-150 | CH/Quaternary | [11] [14] |

| Boc Quaternary C | ~80 | Quaternary | [11] [15] |

| Boc CH₃ | ~28 | Primary | [11] [15] |

| Asp α-C | 50-60 | Secondary | [11] [12] |

| Asp β-C | 35-40 | Secondary | [11] [12] |

The chemical shift assignments require careful consideration of solvent effects and pH-dependent variations, particularly for the carboxylic acid functionality which exhibits significant chemical shift sensitivity to protonation state and hydrogen bonding interactions [9] [16]. Deuterated solvents such as CDCl₃ or DMSO-d₆ are typically employed to minimize interference from solvent resonances and provide optimal resolution for structural analysis [15] [8].

Nuclear Magnetic Resonance Method Validation

The validation of nuclear magnetic resonance methods for Boc-D-Asp(OBzl)-OH analysis requires systematic evaluation of reproducibility, sensitivity, and specificity parameters in accordance with established analytical guidelines [8] [17]. Sample preparation protocols must ensure complete dissolution and minimal degradation, typically employing deuterated organic solvents under controlled temperature conditions to maintain sample integrity throughout the measurement period [8] [18].

Quantitative nuclear magnetic resonance applications necessitate careful internal standard selection and integration parameter optimization to achieve accurate purity determinations and structural verification [8] [17]. The integration ratios between different proton environments serve as critical quality control parameters, with deviations from expected values indicating potential structural modifications or impurity presence [8] [18].

High-Performance Liquid Chromatography Purity Assessment

High-performance liquid chromatography represents the primary analytical technique for purity determination and quantitative analysis of Boc-D-Asp(OBzl)-OH, providing sensitive detection of impurities and degradation products that may impact synthetic applications [3] [19] . The reversed-phase chromatographic approach utilizing C18 stationary phases offers optimal resolution for this protected amino acid derivative while maintaining compatibility with standard detection systems [19] .

Chromatographic Method Development

The development of robust high-performance liquid chromatography methods for Boc-D-Asp(OBzl)-OH requires systematic optimization of mobile phase composition, gradient profiles, and detection parameters to achieve adequate resolution and sensitivity [19] . Acetonitrile-water gradient systems typically provide optimal separation efficiency, with mobile phase pH adjustment using buffer systems to maintain consistent retention behavior and peak symmetry [19] [22].

Column selection plays a critical role in method performance, with ODS-Hypersil and equivalent C18 phases demonstrating superior retention characteristics for this compound class . Column dimensions of 4.6 mm × 250 mm with 5 μm particle size represent standard configurations that balance resolution requirements with analysis time considerations .

Flow rate optimization typically ranges from 1.0-2.5 mL/min, with higher flow rates providing reduced analysis times while maintaining adequate resolution for purity assessment applications [19] . Detection wavelength selection at 220-280 nm ensures optimal sensitivity for the aromatic chromophores present in the benzyl protecting group while minimizing interference from mobile phase components [19] [22].

| Chromatographic Parameter | Optimal Range | Typical Setting | Reference |

|---|---|---|---|

| Column Type | C18 (ODS-Hypersil) | 4.6×250 mm, 5 μm | |

| Mobile Phase | ACN/Water Gradient | 20-80% ACN | [19] |

| Flow Rate | 1.0-2.5 mL/min | 1.5 mL/min | [19] |

| Detection Wavelength | 220-280 nm | 254 nm | [19] [22] |

| Injection Volume | 10-20 μL | 15 μL | [19] |

| Column Temperature | 25-40°C | 30°C |

Purity Assessment and Quantification

Purity determination through high-performance liquid chromatography requires establishment of validated analytical procedures that comply with regulatory guidelines for pharmaceutical intermediates [3] [23] [24]. The purity specifications for Boc-D-Asp(OBzl)-OH typically require ≥98.0% purity by area normalization, with some suppliers achieving ≥99.0% purity through advanced purification techniques [4] [3] [23].

Peak integration parameters must be carefully optimized to ensure accurate quantification while minimizing baseline integration errors and peak overlap artifacts [3] [19]. Area normalization methods provide relative purity assessments, while external standard approaches enable absolute quantification when reference standards of verified purity are available [19] [24].

Impurity profiling through high-performance liquid chromatography provides essential information regarding synthetic by-products, degradation products, and related substances that may impact peptide synthesis applications [3] [24]. Common impurities include partially deprotected derivatives, enantiomeric impurities, and oxidation products that require chromatographic resolution for accurate purity assessment [24] [25].

| Purity Specification | Method | Typical Results | Reference |

|---|---|---|---|

| Overall Purity | HPLC Area % | 98.0-99.3% | [4] [3] [23] |

| Enantiomeric Purity | Chiral HPLC | >99% ee | [24] [25] |

| Related Substances | HPLC | <2.0% total | [3] [24] |

| Degradation Products | Stability HPLC | <1.0% | [24] [25] |

Method Validation Parameters

Comprehensive method validation for high-performance liquid chromatography analysis of Boc-D-Asp(OBzl)-OH encompasses linearity, precision, accuracy, specificity, and robustness parameters in accordance with International Conference on Harmonisation guidelines [19] [26] [22]. Linearity assessment typically covers concentration ranges from 0.1-2.0 mg/mL with correlation coefficients exceeding 0.999 to ensure reliable quantification across the analytical range [19] [26].

Precision evaluation includes both repeatability (intra-day) and intermediate precision (inter-day) assessments, with relative standard deviation values typically maintained below 2.0% for concentration determinations and below 1.0% for retention time measurements [19] [26] [22]. These precision requirements ensure consistent analytical performance across different analysts, instruments, and time periods [22].

Accuracy validation employs recovery studies using spiked samples and certified reference materials to verify the absence of systematic bias in the analytical method [19] [26]. Recovery percentages between 98-102% demonstrate acceptable accuracy for pharmaceutical intermediate analysis applications [26] [22].

Specificity testing requires demonstration of chromatographic resolution between the analyte and potential interferents, including impurities, degradation products, and excipients [19] [26]. Peak purity assessment using photodiode array detection or mass spectrometric confirmation provides additional specificity assurance [19] [22].

Infrared and Mass Spectrometric Validation

Infrared spectroscopy and mass spectrometry provide complementary analytical techniques for structural confirmation and identity verification of Boc-D-Asp(OBzl)-OH, offering orthogonal validation to nuclear magnetic resonance and chromatographic analyses [27] [28] [29] [30]. These techniques prove particularly valuable for detecting structural modifications, confirming functional group integrity, and providing molecular weight verification [27] [29].

Infrared Spectroscopic Analysis

Infrared spectroscopy provides characteristic absorption patterns that confirm the presence and integrity of key functional groups within Boc-D-Asp(OBzl)-OH [27] [28]. The carboxylic acid functionality exhibits distinctive absorption bands, with the O-H stretch appearing as a broad absorption between 2500-3300 cm⁻¹ and the C=O stretch typically observed between 1710-1760 cm⁻¹ [27] [28].

The ester functionalities contribute characteristic C=O stretching vibrations between 1735-1750 cm⁻¹, providing confirmation of the benzyl ester protecting group integrity [27] [31]. The carbamate functionality of the Boc protecting group exhibits C=O stretching between 1680-1720 cm⁻¹, offering additional structural verification [27] [28].

Aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretches occur between 2800-3000 cm⁻¹, providing confirmation of the organic structural framework [27] [28]. The fingerprint region below 1500 cm⁻¹ contains numerous characteristic absorptions that serve as a molecular fingerprint for identity confirmation [28] [31].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| Carboxylic O-H | 2500-3300 | Strong, broad | O-H stretch | [27] [28] |

| Carboxylic C=O | 1710-1760 | Strong | C=O stretch | [27] [28] |

| Ester C=O | 1735-1750 | Strong | C=O stretch | [27] [31] |

| Carbamate C=O | 1680-1720 | Strong | C=O stretch | [27] [28] |

| Aromatic C-H | 3000-3100 | Medium | C-H stretch | [27] [28] |

| Aliphatic C-H | 2800-3000 | Medium | C-H stretch | [27] [28] |

Mass Spectrometric Characterization

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through fragmentation pattern analysis [29] [30]. Electrospray ionization mass spectrometry typically yields the protonated molecular ion [M+H]⁺ at m/z 324.34, corresponding to the molecular formula C₁₆H₂₁NO₆ [1] [32] [29].

Characteristic fragmentation patterns provide additional structural confirmation through loss of specific functional groups [29] [30]. Common fragmentation pathways include loss of water ([M+H-H₂O]⁺ at m/z 306), loss of carbon dioxide ([M+H-CO₂]⁺ at m/z 280), and loss of the tert-butyl group ([M+H-C₄H₈]⁺ at m/z 268) [29] [30].

The benzyl ester functionality contributes characteristic fragments through benzylic cleavage, producing the tropylium ion (C₇H₇⁺) at m/z 91 and related aromatic fragments [29] [30]. These fragmentation patterns serve as diagnostic markers for confirming the presence and integrity of the benzyl protecting group [30] [33].

Tandem mass spectrometry (MS/MS) experiments provide enhanced structural information through collision-induced dissociation of the molecular ion, generating detailed fragmentation maps that confirm the connectivity and arrangement of functional groups within the molecule [29] [30] [33].

| Ion Type | m/z Value | Formula | Fragmentation | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 324.34 | C₁₆H₂₂NO₆⁺ | Molecular ion | [1] [32] [29] |

| [M+H-H₂O]⁺ | 306.33 | C₁₆H₂₀NO₅⁺ | Water loss | [29] [30] |

| [M+H-CO₂]⁺ | 280.35 | C₁₅H₂₂NO₄⁺ | CO₂ loss | [29] [30] |

| [M+H-C₄H₈]⁺ | 268.31 | C₁₂H₁₄NO₆⁺ | tert-Butyl loss | [29] [30] |

| Tropylium | 91.05 | C₇H₇⁺ | Benzyl fragment | [29] [30] |

Combined Spectroscopic Validation

The integration of infrared spectroscopy and mass spectrometry with nuclear magnetic resonance and chromatographic analyses provides comprehensive validation of Boc-D-Asp(OBzl)-OH identity, purity, and structural integrity [2] [34] [27]. This multi-technique approach ensures reliable quality control through orthogonal analytical confirmation, minimizing the risk of false positive or false negative results [34] [27] [18].

Spectroscopic correlation tables facilitate rapid comparison of experimental results with reference standards, enabling efficient identification of deviations that may indicate structural modifications or impurity presence [2] [34] [27]. These correlations prove particularly valuable for routine quality control applications where rapid assessment is required [34] [18].

Method validation protocols require demonstration of consistency across all spectroscopic techniques, with acceptance criteria established for each analytical parameter [34] [27] [18]. The compilation of comprehensive analytical profiles provides a robust foundation for release testing and stability monitoring applications [34] [18] [25].

| Analytical Technique | Primary Information | Complementary Data | Quality Control Application | Reference |

|---|---|---|---|---|

| ¹H NMR | Structural identity | Purity assessment | Identity confirmation | [1] [2] [8] |

| ¹³C NMR | Carbon framework | Stereochemistry | Structural verification | [11] [12] [16] |

| HPLC | Purity quantification | Impurity profiling | Release testing | [3] [19] |

| IR Spectroscopy | Functional groups | Molecular fingerprint | Identity screening | [27] [28] [31] |

| Mass Spectrometry | Molecular weight | Fragmentation pattern | Structural confirmation | [29] [30] [33] |